molecular formula C23H22N2O2 B12456669 N'-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide

N'-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide

Cat. No.: B12456669
M. Wt: 358.4 g/mol
InChI Key: WMABBQQXISLEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(4-Propylphenyl)carbonyl]biphenyl-4-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a biphenyl core with a propylphenyl group and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide typically involves the reaction of 4-propylbiphenyl-4-carboxylic acid with hydrazine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Material: 4-propylbiphenyl-4-carboxylic acid.

    Reagent: Hydrazine hydrate or substituted hydrazines.

    Solvent: Ethanol or methanol.

    Conditions: Heating under reflux for several hours.

Industrial Production Methods

Industrial production of N’-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(4-propylphenyl)carbonyl]biphenyl-4-carbohydrazide is unique due to its specific structural features, such as the propylphenyl group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

N'-(4-phenylbenzoyl)-4-propylbenzohydrazide

InChI

InChI=1S/C23H22N2O2/c1-2-6-17-9-11-20(12-10-17)22(26)24-25-23(27)21-15-13-19(14-16-21)18-7-4-3-5-8-18/h3-5,7-16H,2,6H2,1H3,(H,24,26)(H,25,27)

InChI Key

WMABBQQXISLEJY-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.